

# Early-Phase Clinical Studies of Fedotozine: A Technical Guide to Safety and Tolerability

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## Compound of Interest

Compound Name: Fedotozine

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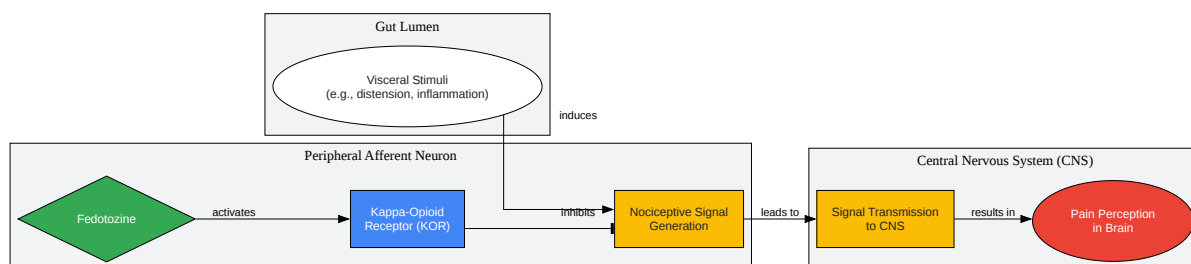
For Researchers, Scientists, and Drug Development Professionals

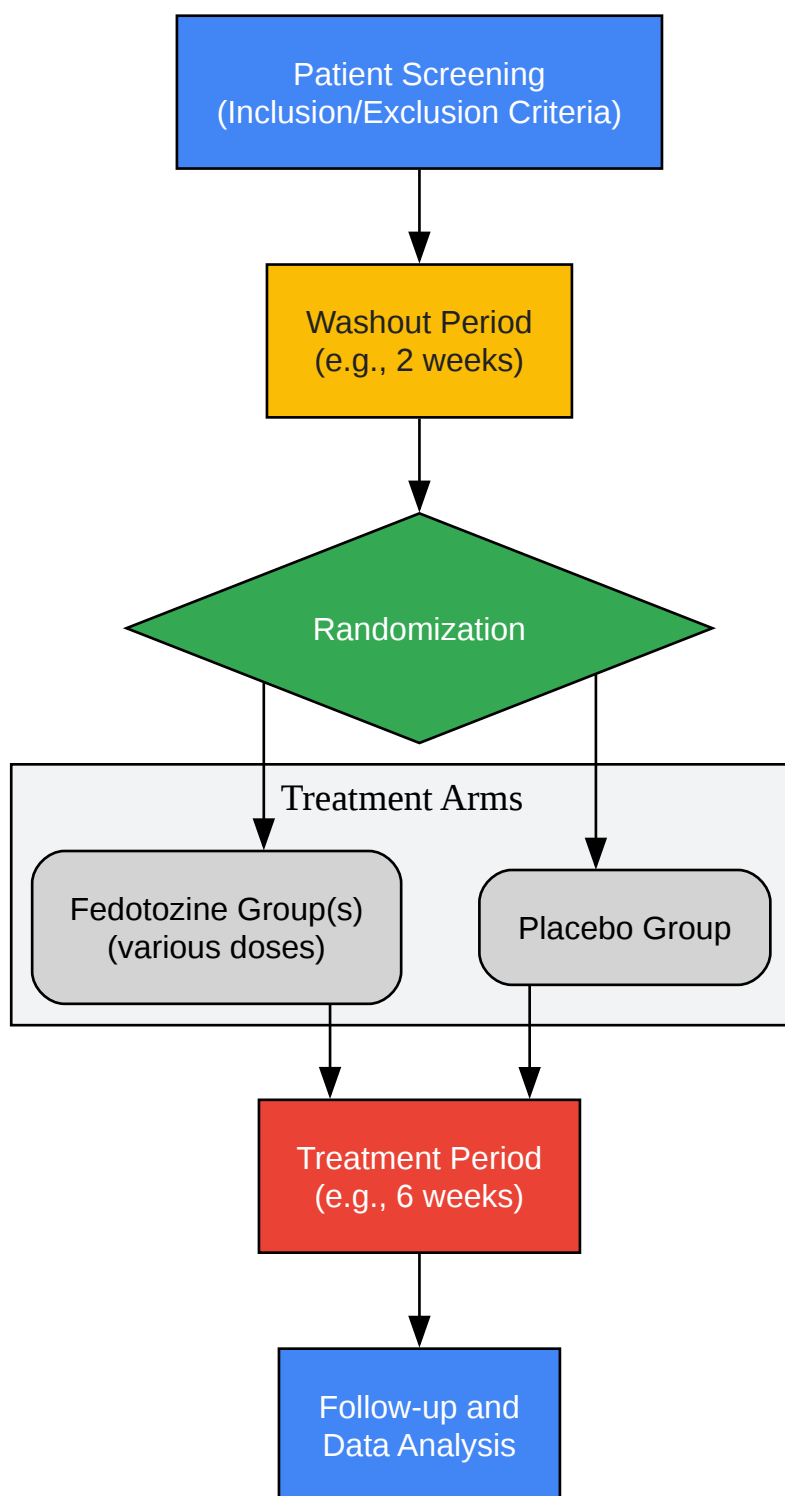
## Introduction

**Fedotozine** is an investigational drug candidate that acts as a selective agonist for the peripheral kappa-opioid receptors.<sup>[1]</sup> Its development focused on the management of functional gastrointestinal disorders, such as functional dyspepsia and irritable bowel syndrome (IBS). The primary mechanism of action involves the modulation of visceral afferent nerve pathways, which play a crucial role in the perception of gut stimuli.<sup>[1]</sup> By targeting these peripheral pathways, **Fedotozine** was developed with the aim of alleviating abdominal pain and discomfort associated with these conditions, without causing the central nervous system side effects often seen with other opioid agonists. This technical guide provides a comprehensive overview of the early-phase clinical studies of **Fedotozine**, with a specific focus on its safety and tolerability profile.

## Mechanism of Action and Signaling Pathway

**Fedotozine** exerts its pharmacological effects by acting as an agonist at kappa-opioid receptors located on peripheral afferent nerve fibers originating from the gut.<sup>[1]</sup> This interaction alters the processing of visceral sensations, thereby reducing the perception of pain and discomfort at the brain level.<sup>[1]</sup>





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## References

- 1. Pharmacology and clinical experience with fedotozine - PubMed [pubmed.ncbi.nlm.nih.gov]
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